Benzonitrile, 4-[[(2-chlorophenyl)methyl]amino]- Benzonitrile, 4-[[(2-chlorophenyl)methyl]amino]-
Brand Name: Vulcanchem
CAS No.: 950060-73-8
VCID: VC4952442
InChI: InChI=1S/C14H11ClN2/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-8,17H,10H2
SMILES: C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C#N)Cl
Molecular Formula: C14H11ClN2
Molecular Weight: 242.71

Benzonitrile, 4-[[(2-chlorophenyl)methyl]amino]-

CAS No.: 950060-73-8

Cat. No.: VC4952442

Molecular Formula: C14H11ClN2

Molecular Weight: 242.71

* For research use only. Not for human or veterinary use.

Benzonitrile, 4-[[(2-chlorophenyl)methyl]amino]- - 950060-73-8

Specification

CAS No. 950060-73-8
Molecular Formula C14H11ClN2
Molecular Weight 242.71
IUPAC Name 4-[(2-chlorophenyl)methylamino]benzonitrile
Standard InChI InChI=1S/C14H11ClN2/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-8,17H,10H2
Standard InChI Key DATQDMJWMDOLMU-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C#N)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-[(2-chlorophenyl)methylamino]benzonitrile, reflects its bifunctional aromatic system. The core structure consists of:

  • A benzonitrile moiety (C₆H₄CN) at the para position.

  • A 2-chlorobenzyl group (C₆H₃Cl-CH₂) linked via an amine bridge.

The planar aromatic systems are connected by a flexible methylamino chain, enabling conformational adaptability. This structural hybrid merges electron-withdrawing (cyano, chloro) and electron-donating (amine) groups, creating a polarized electronic profile conducive to intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₁ClN₂
Molecular Weight242.71 g/mol
IUPAC Name4-[(2-chlorophenyl)methylamino]benzonitrile
SMILESC1=CC=C(C(=C1)CNC2=CC=C(C=C2)C#N)Cl
InChIKeyDATQDMJWMDOLMU-UHFFFAOYSA-N
SolubilitySoluble in organic solvents

Synthesis and Mechanistic Pathways

Synthetic Strategies

While no explicit protocols for this compound are documented, analogous benzonitrile derivatives are typically synthesized via:

  • Nucleophilic Substitution: Reaction of 4-aminobenzonitrile with 2-chlorobenzyl halides (e.g., chloride or bromide) in the presence of a base like potassium carbonate .

  • Reductive Amination: Condensation of 2-chlorobenzaldehyde with 4-aminobenzonitrile followed by reduction using NaBH₄ or H₂/Pd-C .

A patent detailing the synthesis of 4-fluoro-2-methylbenzonitrile (CAS 34403-48-0) highlights the use of sodium bisulfate monohydrate in toluene at 110–115°C for dehydrating oxime intermediates . Similar conditions could plausibly apply to the target compound, substituting fluoro and methyl groups with chloro and benzylamino functionalities.

Table 2: Hypothetical Synthesis Conditions

StepReactantsReagents/ConditionsProduct
14-Aminobenzonitrile + 2-chlorobenzyl chlorideK₂CO₃, DMF, 80°C4-[(2-Chlorophenyl)methylamino]benzonitrile
2PurificationToluene/hexane crystallizationIsolated product

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound is reported as soluble in organic solvents such as toluene, dichloromethane, and dimethylformamide. The presence of polar cyano and amine groups likely enhances solubility in polar aprotic solvents. Stability data are unavailable, but benzonitriles generally exhibit resistance to hydrolysis under neutral conditions.

Spectroscopic Fingerprints

  • IR Spectroscopy: Expected peaks include:

    • ν(C≡N): ~2230 cm⁻¹ (sharp).

    • ν(N-H): ~3300 cm⁻¹ (amine stretch).

    • ν(C-Cl): ~750 cm⁻¹ .

  • NMR (¹H):

    • Aromatic protons: δ 6.8–7.5 ppm (multiplet, 8H).

    • CH₂NH: δ 3.8–4.2 ppm (singlet, 2H).

    • NH: δ 2.5–3.0 ppm (broad, 1H) .

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